N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline
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Description
N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising results .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Intermediate for Drug Synthesis
5-Bromo-2-chloro-4’-ethoxydiphenylmethane: , a hydrocarbon derivative related to our compound, serves as an intermediate for the synthesis of the antidiabetic drug dapagliflozin .
Chiral Resolution
The compound 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid has been resolved into optically pure enantiomers, which could be relevant for chiral drug development .
Other Potential Applications
While specific studies on N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline are limited, its indole-based structure suggests potential in various areas:
properties
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrINO/c1-2-19-15-8-3-12(16)9-11(15)10-18-14-6-4-13(17)5-7-14/h3-9,18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXLBEXFRRZIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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